molecular formula C27H35NO4 B15030035 N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propyl]acetamide

N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-(4-methylphenyl)propyl]acetamide

Cat. No.: B15030035
M. Wt: 437.6 g/mol
InChI Key: YSBBYOTWFWUSLC-UHFFFAOYSA-N
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Description

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-[3-(2,2-DIMETHYLOXAN-4-YL)-3-(4-METHYLPHENYL)PROPYL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes a benzodioxole moiety, a dimethyloxane ring, and a methylphenyl group

Properties

Molecular Formula

C27H35NO4

Molecular Weight

437.6 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-N-[3-(2,2-dimethyloxan-4-yl)-3-(4-methylphenyl)propyl]acetamide

InChI

InChI=1S/C27H35NO4/c1-19-5-8-22(9-6-19)24(23-12-14-32-27(3,4)16-23)11-13-28(20(2)29)17-21-7-10-25-26(15-21)31-18-30-25/h5-10,15,23-24H,11-14,16-18H2,1-4H3

InChI Key

YSBBYOTWFWUSLC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CCN(CC2=CC3=C(C=C2)OCO3)C(=O)C)C4CCOC(C4)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-[3-(2,2-DIMETHYLOXAN-4-YL)-3-(4-METHYLPHENYL)PROPYL]ACETAMIDE typically involves multiple steps, starting with the preparation of the benzodioxole and dimethyloxane intermediates. The key steps include:

    Formation of Benzodioxole Intermediate: This involves the reaction of catechol with formaldehyde under acidic conditions to form the benzodioxole ring.

    Preparation of Dimethyloxane Intermediate: This step involves the cyclization of a suitable diol with an appropriate reagent, such as an acid catalyst, to form the dimethyloxane ring.

    Coupling Reaction: The final step involves the coupling of the benzodioxole and dimethyloxane intermediates with a methylphenyl group through an amide bond formation, typically using reagents like carbodiimides or other coupling agents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-[3-(2,2-DIMETHYLOXAN-4-YL)-3-(4-METHYLPHENYL)PROPYL]ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the benzodioxole and methylphenyl moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-[3-(2,2-DIMETHYLOXAN-4-YL)-3-(4-METHYLPHENYL)PROPYL]ACETAMIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-[3-(2,2-DIMETHYLOXAN-4-YL)-3-(4-METHYLPHENYL)PROPYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease processes or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    N-Methyl-1-(1,3-benzodioxol-5-yl)-2-butanamine: Shares the benzodioxole moiety but differs in the rest of the structure.

    1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles: Contains the benzodioxole ring but has different substituents and overall structure.

Uniqueness

N-[(2H-1,3-BENZODIOXOL-5-YL)METHYL]-N-[3-(2,2-DIMETHYLOXAN-4-YL)-3-(4-METHYLPHENYL)PROPYL]ACETAMIDE is unique due to its combination of the benzodioxole, dimethyloxane, and methylphenyl groups, which confer specific chemical and biological properties not found in other similar compounds.

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